1-bromo-2-chloro-5-methoxy-3-nitrobenzene
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Overview
Description
1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO3 It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-5-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the nitration of a suitable benzene derivative, followed by bromination and chlorination under controlled conditions. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-5-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Reduction: Formation of 1-bromo-2-chloro-5-methoxy-3-aminobenzene.
Oxidation: Formation of 1-bromo-2-chloro-5-hydroxy-3-nitrobenzene.
Scientific Research Applications
1-Bromo-2-chloro-5-methoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-2-chloro-5-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the methoxy and nitro groups, resulting in different chemical properties and reactivity.
1-Bromo-2-chloro-4-nitrobenzene: Similar structure but lacks the methoxy group.
1-Bromo-2-chloro-5-methoxybenzene:
Uniqueness
1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is unique due to the presence of all four substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, methoxy, and nitro groups makes it a versatile compound for various chemical transformations and applications in research.
Properties
CAS No. |
1263376-18-6 |
---|---|
Molecular Formula |
C7H5BrClNO3 |
Molecular Weight |
266.5 |
Purity |
95 |
Origin of Product |
United States |
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